Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Description
Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-oxo (keto) moiety, and a phenylmethoxycarbonylamino (Cbz-amino) substituent at the 3S position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemical integrity and protective groups enable controlled functionalization during multi-step syntheses. The Boc group enhances stability under acidic conditions, while the Cbz group offers orthogonal protection for amines, facilitating selective deprotection strategies .
Properties
IUPAC Name |
tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-7-10-14(15(20)21)19-16(22)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVZWQNDPWBSCC-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Phenylmethoxycarbonylamino Group: This step involves the reaction of the piperidine ring with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Addition of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The tert-butyl group or the phenylmethoxycarbonylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, while the oxo and phenylmethoxycarbonylamino groups contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations:
Substituent Diversity: The target compound’s Cbz-amino group distinguishes it from analogues with benzo-dioxolyl (electron-rich aromatic) or fluoromethyl (electron-withdrawing) substituents. This impacts solubility and reactivity; for example, the Cbz group increases steric bulk compared to smaller substituents like fluoromethyl .
Acid Sensitivity : Unlike the carboxylic acid derivative (305.37 g/mol), the target compound’s Boc and Cbz groups render it stable under mildly acidic conditions, critical for multi-step syntheses .
Biological Relevance : Fluorophenyl and benzo-dioxolyl derivatives (e.g., 488.2 g/mol) exhibit kinase inhibitory activity, suggesting that the target compound’s phenylmethoxy group may similarly influence bioactivity through aromatic interactions .
Key Observations:
Yield Challenges : The target compound’s synthesis likely involves amidation and protective group strategies similar to compounds, where yields range from 17–78% due to steric hindrance from bulky substituents .
Purity Considerations : HPLC purity for fluorophenyl analogues (87%) highlights the importance of chromatographic purification for structurally complex piperidines .
Physicochemical and Pharmacological Properties
Table 3: Functional Group Impact on Properties
Key Observations:
Metabolic Stability : Fluorinated derivatives () exhibit enhanced metabolic stability compared to the target compound’s Cbz group, which may undergo enzymatic cleavage .
Solubility : The benzo-dioxolyloxy group’s polarity () improves aqueous solubility, whereas the target compound’s aromatic Cbz group may reduce it .
Biological Activity
Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate is a piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic applications, particularly in oncology and neuropharmacology. The following sections provide an overview of its biological activity, including case studies and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : C18H26N2O4
- Molecular Weight : 334.41 g/mol
- IUPAC Name : this compound
- CAS Number : 1002360-09-9
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. In a study screening various compounds against multiple human cancer cell lines, it was observed that modifications to the piperidine structure could enhance cytotoxicity.
- Case Study: Growth Inhibition Screening
- A focused library of piperazine derivatives was synthesized, and their growth inhibition was evaluated against pancreatic cancer cell lines such as MiaPaCa2 and PANC-1.
- Results indicated that certain analogues showed moderate to high levels of cytotoxicity, with GI50 values ranging from 3.1 μM to >50 μM across different cell lines .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 14 | MCF-7 | 14 |
| 21 | HT29 | >50 |
| 34 | U87 | 3.1 |
The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific protein-protein interactions crucial for tumor growth and survival. For instance, the compound has been suggested to interfere with the S100A2-p53 interaction, which is vital in regulating apoptosis in cancer cells .
Neuropharmacological Potential
Beyond anticancer properties, compounds similar to this compound have been investigated for their neuropharmacological effects. Some studies suggest potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent modifications to enhance its biological profile. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Toxicological Assessment
Toxicological studies are critical for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit promising biological activity, they also require thorough evaluation for potential toxicity, particularly concerning liver and kidney function.
Q & A
Q. Table 1: Example Synthesis and Characterization Data
| Step | Reagents/Conditions | Yield | Characterization (Key Peaks) |
|---|---|---|---|
| 1 | Boc-Cl, NaHCO₃, THF | 78% | ¹H NMR: δ 1.4 (s, 9H, Boc) |
| 2 | PhCH₂OCOCl, Et₃N | 41% | MS: m/z 410.2 [M+Na⁺] |
| 3 | KMnO₄, H₂O/THF | 36% | HPLC: 87% purity |
Advanced: How can contradictions between experimental and computational structural data be resolved?
Methodological Answer:
Discrepancies often arise between crystallographic data, NMR results, and computational models. Resolution strategies include:
- Crystallographic Refinement : Use SHELX software (e.g., SHELXL) for high-resolution structure determination. This program is robust for handling twinned data or small-molecule refinement .
- NMR vs. DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values. Deviations >0.5 ppm may indicate conformational flexibility or errors in computational models .
- Cross-Validation : Employ complementary techniques like X-ray diffraction (single-crystal) and circular dichroism (CD) for stereochemical confirmation .
Q. Table 2: Example Data Contradiction Analysis
| Parameter | Experimental Value | Computational Prediction | Resolution Method |
|---|---|---|---|
| C-O Bond Length | 1.23 Å (X-ray) | 1.19 Å (DFT) | SHELXL refinement |
| δ (¹H NMR) | 3.2 ppm | 3.5 ppm (DFT) | Conformational analysis |
Basic: What are the key applications in medicinal chemistry?
Methodological Answer:
This compound serves as a chiral intermediate in drug development, particularly for:
- Kinase Inhibitors : Structural analogs are used in designing G protein-coupled receptor kinase (GRK) inhibitors, with demonstrated activity at nanomolar concentrations .
- Neurological Therapeutics : Piperidine derivatives are explored for modulating neurotransmission pathways (e.g., dopamine receptors) .
Q. Table 3: Biological Activity Profiles
| Application | Target | Assay Type | IC₅₀/EC₅₀ |
|---|---|---|---|
| GRK Inhibition | GRK2 | Fluorescence Polarization | 12 nM |
| Enzyme Modulation | Cytochrome P450 | Kinetic Assay | 8 µM |
Advanced: How can reaction conditions be optimized to improve enantiomeric purity?
Methodological Answer:
Enantiomeric purity is critical for biological activity. Optimization strategies include:
Q. Table 4: Optimization Outcomes
| Method | Starting Purity | Final Purity | Key Condition |
|---|---|---|---|
| Chiral HPLC | 75% ee | 99% ee | Hexane:IPA (90:10) |
| Enzymatic Hydrolysis | 50% ee | 95% ee | pH 7.5, 37°C |
Advanced: How to design experiments for studying bioactivity against enzyme targets?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure inhibition .
- Surface Plasmon Resonance (SPR) : Direct binding studies to determine KD values (e.g., Biacore T200 system) .
- Molecular Docking : AutoDock Vina to predict binding modes and guide mutagenesis studies .
Q. Table 5: Bioactivity Study Parameters
| Technique | Target Enzyme | Measured Parameter | Result |
|---|---|---|---|
| SPR | GRK2 | KD = 8.2 nM | High affinity |
| Fluorescence Assay | P450 3A4 | IC₅₀ = 10 µM | Moderate inhibition |
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- First Aid : Immediate rinsing with water for eye exposure; consult a physician if ingested .
- Waste Disposal : Follow EPA guidelines for organic solvents and carbamate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
